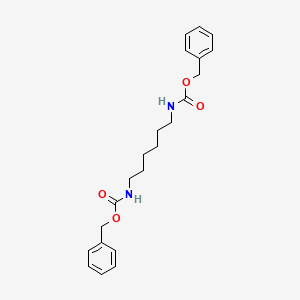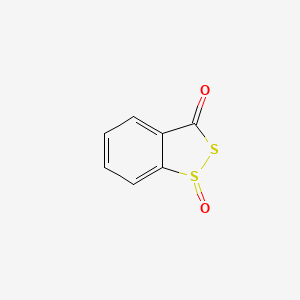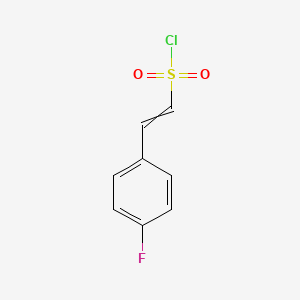
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a cyclopropyl group in this compound suggests potential unique reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one typically involves the following steps:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Cyclopropylation: Addition of the cyclopropyl group to the benzofuran ring.
Cyclization: Formation of the benzofuran ring structure.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its effects on various biological targets and pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique reactivity can be harnessed for various applications.
Mechanism of Action
The mechanism of action of 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-benzofuran-1(3H)-one: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-cyclopropyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which may influence its chemical properties and interactions.
5-chloro-4-cyclopropyl-2-benzofuran-1(3H)-one:
Uniqueness
The presence of both a bromine atom and a cyclopropyl group in 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one makes it unique
Properties
CAS No. |
1255209-06-3 |
|---|---|
Molecular Formula |
C11H9BrO2 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H9BrO2/c12-9-4-3-7-8(5-14-11(7)13)10(9)6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
NWYKDCKLZXXOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC3=C2COC3=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]-](/img/structure/B8675114.png)





![2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8675154.png)






